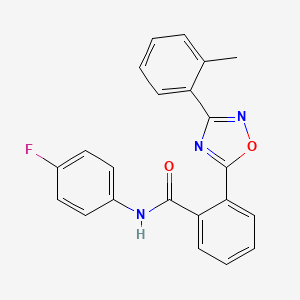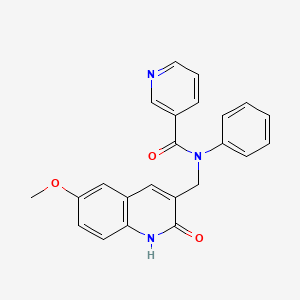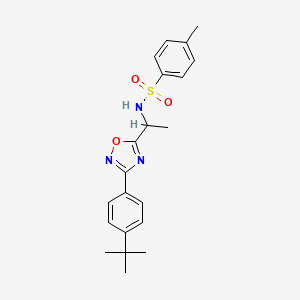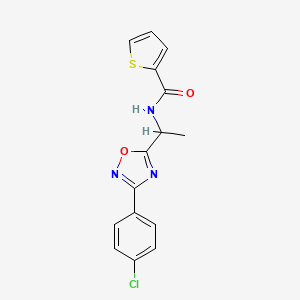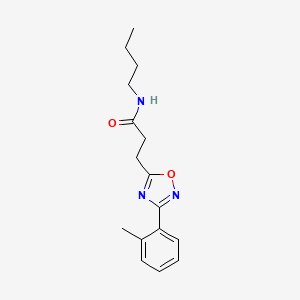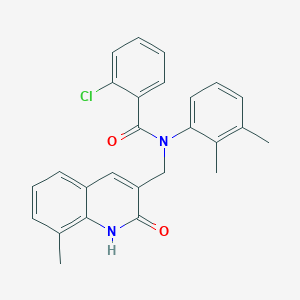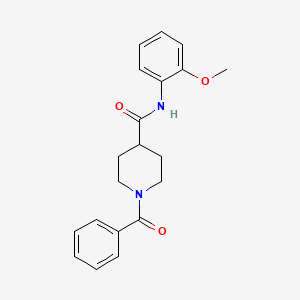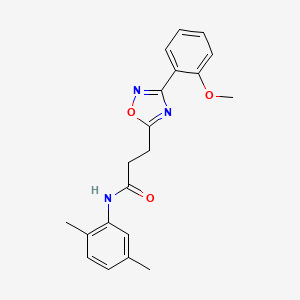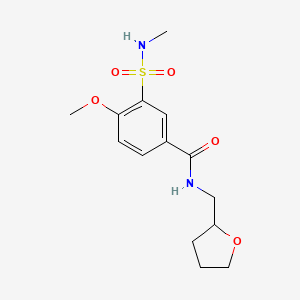
4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide, also known as MTMB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MTMB belongs to the class of benzamide derivatives and has a unique chemical structure that makes it a promising candidate for drug development and other research applications. In
作用機序
The mechanism of action of 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. Additionally, 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide has been shown to bind to the cannabinoid receptor CB1, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide has been shown to have a number of biochemical and physiological effects in various studies. In animal studies, 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, and have neuroprotective effects. 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide has also been shown to have antioxidant properties and may help to reduce oxidative stress in the body. Additionally, 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide has been shown to have a low toxicity profile and is well-tolerated in animal studies.
実験室実験の利点と制限
4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide has several advantages for lab experiments, including its unique chemical structure, its potential applications in drug development and cancer research, and its low toxicity profile. However, there are also some limitations to using 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide in lab experiments. For example, 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide may be difficult to synthesize and purify, and its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration of 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide for various applications.
将来の方向性
There are several future directions for research on 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide. One area of interest is the development of 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide-based drugs for the treatment of chronic pain and inflammatory diseases. Another area of interest is the use of 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide as a chemotherapeutic agent for the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action of 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide and its potential applications in neuroscience and other fields. Finally, more research is needed to optimize the synthesis and purification of 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide and to determine the optimal dosage and administration for various applications.
合成法
4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide can be synthesized through a multistep process that involves the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride to form 4-methoxy-3-chlorobenzoic acid. The resulting acid is then reacted with N-methylsulfamoyl chloride and sodium hydroxide to form the corresponding amide. The final step involves the reaction of the amide with tetrahydrofuran-2-carboxylic acid and thionyl chloride to form 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide.
科学的研究の応用
4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide has been studied extensively for its potential applications in various fields, including drug development, cancer research, and neuroscience. In drug development, 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. In cancer research, 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent. In neuroscience, 4-methoxy-3-(N-methylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
4-methoxy-3-(methylsulfamoyl)-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-15-22(18,19)13-8-10(5-6-12(13)20-2)14(17)16-9-11-4-3-7-21-11/h5-6,8,11,15H,3-4,7,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPDPCNBOQNLLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC2CCCO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-(methylsulfamoyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

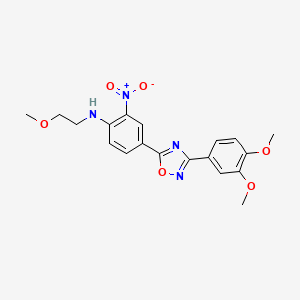
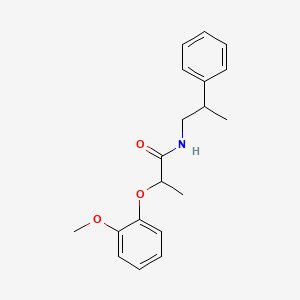
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7720227.png)


